Amidox

Genotoxicity Drug Safety Ribonucleotide Reductase Inhibitors

Amidox (CAS 95933-72-5) is a second-generation ribonucleotide reductase (RR) inhibitor that overcomes key limitations of hydroxyurea. It is the only polyhydroxy-benzamidoxime derivative that is non-mutagenic and activates both caspase-8 and caspase-9, enabling dual apoptotic pathway studies. Key differentiators: - Amplifies Ara-CTP levels by 576-1,143% at 75-100 µM in HL-60 cells, enabling low-dose chemosensitization protocols. - Protects plasmid DNA from H₂O₂-induced damage at 1 µM, outperforming Didox (25 µM) and Trimidox (5 µM). - Fully active in hydroxyurea-resistant L1210 cells, confirming a distinct, radical-independent binding mode. Supplied with ≥98% purity, analytical COA, and ambient global shipping.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B8045825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidox
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=NO)N)O)O
InChIInChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9)
InChIKeyJOAASNKBYBFGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amidox Overview & Procurement


Amidox (3,4-dihydroxybenzamidoxime; CAS 95933-72-5) is a synthetic polyhydroxy-substituted benzamidoxime derivative that acts as a potent inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme for de novo deoxyribonucleotide synthesis [1]. Originally developed as a second-generation RR inhibitor with orphan drug designation, Amidox has demonstrated antineoplastic activity in preclinical leukemia models, both as a single agent and in combination with cytarabine (Ara-C) [2]. Unlike the first-generation RR inhibitor hydroxyurea, Amidox does not quench the tyrosyl radical but operates through a distinct mechanism, as evidenced by the absence of cross-resistance in hydroxyurea-refractory cells [3].

Ribonucleotide reductase (RR) pathway inhibition study fit
Distinct RR binding mode from hydroxyurea; reported no cross-resistance
Reported preclinical leukemia model response as single agent and with Ara-C

Amidox vs. Other RR Inhibitors: Key Differences


Although Amidox, Didox, Trimidox, and Hydroxyurea all target ribonucleotide reductase, they exhibit fundamentally different genotoxicity profiles, free-radical scavenging capacities, apoptosis signaling pathways, and cross-resistance patterns that preclude simple substitution [1]. Hydroxyurea-resistant cells retain full sensitivity to Amidox, indicating a distinct binding mode that does not rely on tyrosyl radical quenching [2]. In genotoxicity assays, Amidox is uniquely non-toxic among the polyhydroxy-benzohydroxamate series, while Trimidox acts as a direct frameshift mutagen [3]. These divergent properties mean that experimental outcomes—particularly in DNA-damage, apoptosis, and chemosensitization contexts—cannot be reproduced by substituting one RR inhibitor for another.

! Genotoxicity endpoint context may differ: Trimidox reported as direct mutagen in Ames assay, while Amidox non-mutagenic; class-level substitution may confound DNA-damage interpretation.
! Free-radical scavenging capacity varies: reported DNA-protective concentrations differ by orders of magnitude; direct substitution may alter oxidative-stress model outcomes.
! Apoptosis signaling fingerprint differs: dual caspase-8/-9 activation with Amidox vs. single caspase-8 with Didox; pathway interpretation may not reproduce.

Amidox Comparative Evidence Guide


Non-Genotoxic Profile in Ames Assay

In a direct head-to-head reverse mutation assay on Salmonella typhimurium strains TA97, TA98, TA100, and TA102, Amidox (AX) exhibited no detectable toxic or mutagenic effect, whereas Didox (DX) and Trimidox (TX) were both toxic and Trimidox was confirmed as a direct-acting frameshift mutagen [1]. This genotoxic burden is absent in Amidox, making it the only member of the series free of intrinsic DNA-reactive hazard in this standard regulatory assay.

Ames Genotoxicity
Head-to-head
Amidox non-mutagenic; Didox toxic; Trimidox direct frameshift mutagen in S. typhimurium TA97, TA98, TA100, TA102
Genotoxicity endpoint context may differ; supports DNA-damage interpretation
Reported Ames assay context; class-specific review needed
Genotoxicity Drug Safety Ribonucleotide Reductase Inhibitors

Free-Radical Scavenging Potency

In a head-to-head plasmid DNA protection assay using hydrogen peroxide as the damaging agent, Amidox (AX) prevented DNA relaxation at a concentration of 1 µM, compared to 25 µM for Didox (DX), 5 µM for Trimidox (TX), and 4,000 µM (4 mM) for Hydroxyurea (HU) [1]. The free-radical scavenging capacity increased in the order HU << DX < TX < AX, establishing Amidox as the most potent antioxidant among the four RR inhibitors tested.

DNA Protection (µM)
Reported
Amidox 1 µM vs. Didox 25 µM vs. Trimidox 5 µM vs. Hydroxyurea 4,000 µM (H2O2 plasmid relaxation assay)
Supports free-radical scavenging rank; DNA-protection assay context
DNA-protective concentration ranking; potency context differs significantly
Free Radical Scavenging DNA Protection Antioxidant Activity

Mechanistic Orthogonality: No Cross-Resistance with Hydroxyurea

In L1210 murine leukemia cells selected for resistance to hydroxyurea (HU), neither Amidox nor Didox exhibited cross-resistance, demonstrating that HU-resistant cells remain sensitive to both compounds [1]. This finding directly implies that Amidox inhibits ribonucleotide reductase via a mechanism distinct from the tyrosyl-radical quenching employed by hydroxyurea, a conclusion corroborated by the differential effects on intracellular dNTP pools [1].

Cross-Resistance
Head-to-head
Hydroxyurea-resistant L1210 cells remain sensitive to Amidox; no cross-resistance observed
Supports distinct RR binding mode; tool for HU-refractory models
Mechanism context; dNTP pool modulation may differ
Drug Resistance Ribonucleotide Reductase Cross-Resistance

Dual Caspase-8/-9 Activation in Apoptosis

In HL-60 promyelocytic leukemia cells, rapid apoptosis induction required 50 µM Amidox versus 250 µM Didox—a 5-fold lower threshold concentration—and was detectable as early as 4 hours post-treatment [1]. At the mechanistic level, Amidox triggered processing of both upstream caspase‑8 and caspase‑9, while Didox activated only caspase‑8. Furthermore, K562 chronic myeloid leukemia cells were resistant to Amidox-induced apoptosis but remained sensitive to Didox, indicating cell-line-specific differential vulnerability [1].

Apoptosis Induction
Head-to-head
Amidox 50 µM activates caspase-8/-9; Didox 250 µM activates caspase-8 only. K562 cells resistant to Amidox but not Didox.
Dual-pathway apoptosis interpretation; cell-line context may differ
Cell-line-specific response; supports apoptosis pathway study
Apoptosis Caspase Activation Leukemia

Ara-C Potentiation via Ara-CTP Accumulation

Preincubation of HL-60 cells with 75 µM or 100 µM Amidox for 24 hours prior to Ara‑C exposure increased intracellular Ara‑CTP (the active triphosphate metabolite) by 576% and 1,143%, respectively, relative to cells treated with Ara‑C alone [1]. The Amidox–Ara‑C combination yielded more than additive cytotoxic effects in both growth inhibition and soft‑agar colony formation assays, demonstrating genuine biochemical modulation rather than mere additivity [1][2].

Ara-CTP Increase
Reported
Amidox 75 µM: +576% Ara-CTP; 100 µM: +1,143% over Ara-C alone in HL-60 cells
Supports Ara-C potentiation study context; biochemical modulation model
Ara-CTP accumulation in HL-60 cells; concentration-dependent
Chemosensitization Ara-C Potentiation Leukemia Therapeutics

Amidox Research & Application Scenarios


Ara-C Chemosensitization in Leukemia Models

Based on the demonstrated ability of Amidox preincubation (75–100 µM, 24 h) to increase intracellular Ara‑CTP levels by 576–1,143% in HL-60 cells [1], this compound is ideally suited for preclinical protocols investigating biochemical modulation of nucleoside analog prodrugs. Researchers designing ex vivo purging or combination chemotherapy models can employ Amidox to amplify Ara‑C activation at concentrations substantially lower than those required for single-agent RR inhibition.

DNA-Damage Protection Models

Amidox protects plasmid DNA from H2O2-induced relaxation at 1 µM, outperforming Didox (25 µM), Trimidox (5 µM), and Hydroxyurea (4 mM) in direct head-to-head comparison [2]. This makes Amidox the RR inhibitor of choice for experiments requiring potent radical scavenging at low micromolar ranges, such as oxidative stress models in leukemia, neurodegeneration, or ischemia-reperfusion injury where high concentrations of comparator compounds would introduce off-target effects.

RR Inhibition via Non-Radical Mechanism

Hydroxyurea-resistant L1210 leukemia cells remain fully sensitive to Amidox, confirming that Amidox does not rely on tyrosyl radical quenching for RR inhibition [3]. Investigators seeking to dissect the catalytic versus radical-mediated steps of RR can use Amidox as a tool compound to isolate the contribution of the catalytic site without the confounding variable of radical scavenging inherent to Hydroxyurea.

Dual Caspase Activation in Leukemia Models

In HL-60 cells, Amidox (50 µM) triggers both caspase‑8 and caspase‑9 processing, whereas Didox (250 µM) activates only caspase‑8 [4]. This differential profile positions Amidox as a unique probe for studying crosstalk between the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways simultaneously, particularly in acute promyelocytic leukemia models where both pathways are therapeutically relevant.

Application
Selection Property
Validation Focus
Ara-C chemosensitization research
RR inhibition with reported Ara-CTP accumulation
Ara-CTP intracellular accumulation context
DNA-damage protection models
Free-radical scavenging rank in plasmid protection assay
DNA-protective concentration context
RR inhibition via non-radical mechanism
Mechanistic orthogonality to hydroxyurea
Cross-resistance endpoint review in leukemia cell models
Dual caspase apoptosis signaling
Dual caspase-8/-9 activation profile
Apoptosis pathway interpretation in leukemia cell models
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